7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde typically involves the cyclocondensation of aminoazoles with (ethoxymethylidene)malononitrile. The optimal method for this synthesis is heating the initial components in pyridine under reflux conditions . The reaction time can vary from 1 to 7 hours, depending on the specific aminoazole used .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the laboratory-scale synthesis provides a foundation for potential industrial applications. The scalability of the reaction conditions, such as the use of pyridine and controlled heating, suggests that industrial production could be feasible with appropriate optimization.
Chemical Reactions Analysis
Types of Reactions: 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazolopyrimidines, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown promise as antiviral and antidiabetic agents.
Medicine: Due to its low cytotoxicity, it is being explored as a candidate for drug development.
Industry: Its potential use in the development of new materials and chemical processes is being investigated.
Mechanism of Action
The mechanism by which 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde exerts its effects involves interactions with various molecular targets. The presence of the amino group and the heterocyclic structure allows it to interact with enzymes and receptors, modulating their activity. For instance, it has been shown to increase affinity to adenosine receptors, which play a role in various physiological processes .
Comparison with Similar Compounds
7-Aminoazolo[1,5-a]pyrimidine-6-carbonitriles: These compounds share a similar core structure but differ in the functional groups attached, leading to variations in biological activity.
Triazolo[1,5-a]pyrimidines: These compounds also exhibit antiviral and antidiabetic activities but have different substituents that affect their reactivity and potency.
Uniqueness: 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde stands out due to its specific substitution pattern, which imparts unique reactivity and biological properties. Its ability to undergo diverse chemical reactions and form a wide range of derivatives makes it a valuable compound for further research and development .
Properties
IUPAC Name |
7-aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7-5(4-12)3-9-6-1-2-10-11(6)7/h1-4H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAVWHGZAQWBJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=C(N2N=C1)N)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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